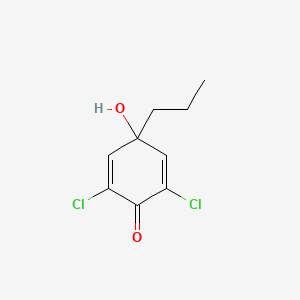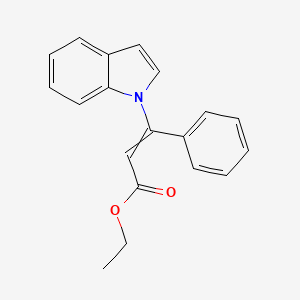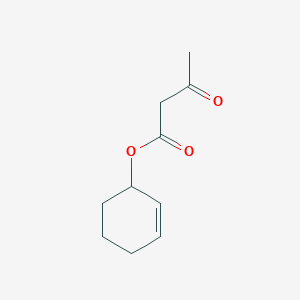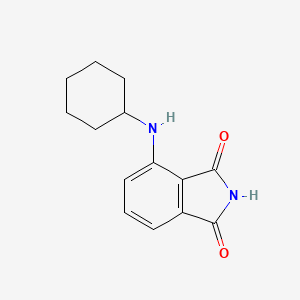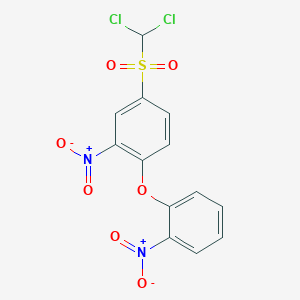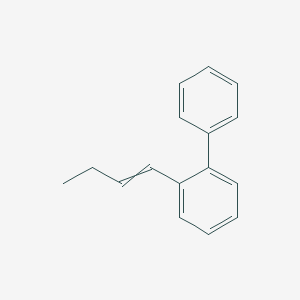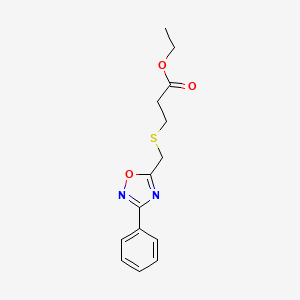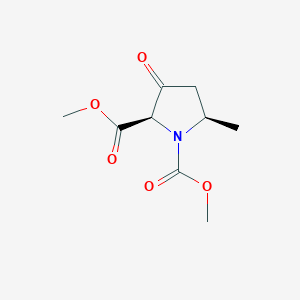
dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound with a unique structure characterized by two chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diester, in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .
化学反应分析
Types of Reactions
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted pyrrolidines. These derivatives can have different physical and chemical properties, making them useful for various applications .
科学研究应用
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
作用机制
The mechanism of action of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Similar Compounds
- Dimethyl (2R,5R)-2,5-dimethyl-1,4-dithiane-2,5-diol
- Dimethyl (2R,5R)-2,5-dimethylcyclohexanone
- Dimethyl (2R,5R)-2,5-dibromohexanedioate
Uniqueness
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both ester and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
61218-69-7 |
|---|---|
分子式 |
C9H13NO5 |
分子量 |
215.20 g/mol |
IUPAC 名称 |
dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)7(8(12)14-2)10(5)9(13)15-3/h5,7H,4H2,1-3H3/t5-,7-/m1/s1 |
InChI 键 |
IPPRDRVLSBLLMI-IYSWYEEDSA-N |
手性 SMILES |
C[C@@H]1CC(=O)[C@@H](N1C(=O)OC)C(=O)OC |
规范 SMILES |
CC1CC(=O)C(N1C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


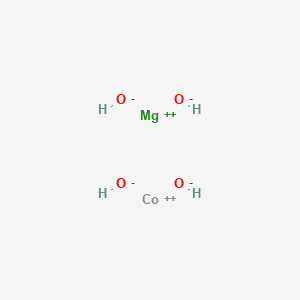
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
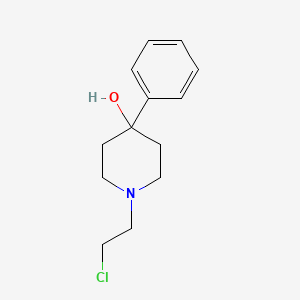
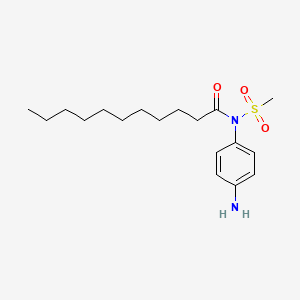
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
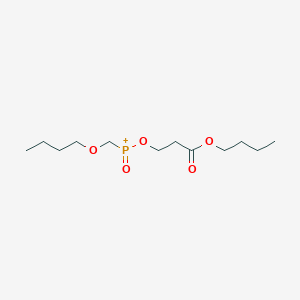
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
